4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
This compound features a benzothiazole moiety linked via an ether bond to a piperidine ring, which is further connected to a dimethylbenzenesulfonamide group through a carbonyl bridge. The benzothiazole core is a heterocyclic aromatic system known for its bioactivity in antimicrobial, anticancer, and fluorescent applications .
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-7-15(8-10-17)20(25)24-13-11-16(12-14-24)28-21-22-18-5-3-4-6-19(18)29-21/h3-10,16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRQKLLYCCBYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin.
Mode of Action
The compound this compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin.
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway. This leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling.
Biological Activity
The compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS Number: 1251563-35-5) is a synthetic organic molecule that incorporates a benzothiazole moiety, a piperidine ring, and a sulfonamide group. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.6 g/mol. The structure features:
- A benzothiazole ring, known for various biological activities including antimicrobial and anticancer effects.
- A piperidine ring, which is often associated with neuroactive properties.
- A sulfonamide group that enhances solubility and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4S2 |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 1251563-35-5 |
Antimicrobial Properties
Benzothiazole derivatives have been documented to exhibit significant antimicrobial activity. The presence of the benzothiazole moiety in the compound suggests potential efficacy against various pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties. For instance, benzothiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, making them candidates for further development in treating resistant strains .
Anticancer Activity
Studies on related benzothiazole compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and disrupting cell cycle progression. The compound's sulfonamide group may contribute to its anticancer properties by interfering with metabolic pathways critical for tumor growth .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which can lead to reduced viability of pathogenic organisms or cancer cells.
- Cell Signaling Modulation: By affecting signaling pathways, the compound may influence processes such as apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and E. coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, suggesting potential for development as novel antibiotics .
Study 2: Anticancer Activity
In vitro assays demonstrated that related benzothiazole compounds could inhibit the growth of breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through caspase activation. The structural features of these compounds were critical in determining their potency, indicating that modifications could enhance efficacy .
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzothiazole-ether and dimethylbenzenesulfonamide groups balance lipophilicity and solubility, making it more membrane-permeable than hydroxylated analogs .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, and how can purity be ensured?
- Synthetic Route : Multi-step synthesis typically involves (1) formation of the benzo[d]thiazole core via oxidative coupling of o-aminothiophenol with aldehydes, (2) piperidine functionalization through nucleophilic substitution or carbonyl activation, and (3) sulfonamide coupling using sulfonyl chlorides under basic conditions. Reaction solvents (e.g., DMF, ethanol) and catalysts (e.g., triethylamine) must be optimized for each step .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/dichloromethane mixtures are standard. Purity validation requires ≥95% HPLC (C18 column, acetonitrile/water mobile phase) and concordant ¹H/¹³C NMR spectra (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine carbons at δ 40–60 ppm) .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and how should data interpretation be approached?
- NMR : ¹H NMR should resolve distinct signals for dimethyl sulfonamide (singlet at δ ~3.0 ppm, integrating for 6H), benzo[d]thiazole protons (multiplet δ 7.5–8.3 ppm), and piperidine CH₂ groups (δ 1.5–2.8 ppm). ¹³C NMR must confirm carbonyl (δ ~165–170 ppm) and sulfonamide (δ ~110–115 ppm) carbons .
- Mass Spectrometry : High-resolution ESI-MS should match the exact molecular mass (e.g., C₂₁H₂₂N₃O₄S₂⁺ requires m/z 444.1054). Fragmentation patterns (e.g., loss of CO or SO₂ groups) aid in validation .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies involving sulfonamide-thiazole hybrids be systematically resolved?
- Methodological Scrutiny : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For instance, antimicrobial activity discrepancies may arise from variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) or compound solubility in DMSO/PBS mixtures .
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values, ensuring replicates (n ≥ 3) and statistical significance (p < 0.05 via ANOVA). Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) .
Q. What computational strategies predict the compound’s binding modes to therapeutic targets like carbonic anhydrase or kinase enzymes?
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions. Key parameters: (1) Grid box centered on the active site (e.g., PDB ID 3LXG for carbonic anhydrase), (2) flexible ligand sampling, and (3) scoring functions (e.g., MM-GBSA). Validate with MD simulations (NAMD/GROMACS) over 50–100 ns to assess stability .
- QSAR Modeling : Train models (e.g., Random Forest, SVM) on datasets of sulfonamide derivatives. Descriptors include logP, topological polar surface area, and H-bond acceptor/donor counts. External validation via leave-one-out cross-correlation (R² > 0.7) .
Q. How do reaction parameters (temperature, solvent, catalyst) influence yield in the piperidine-carbonyl coupling step?
- Optimization Design : Use a Design of Experiments (DoE) approach. Variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst (HOBt/EDCI vs. DCC). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C in DMF with EDCI, yielding >75% via HPLC) .
- Byproduct Mitigation : Monitor intermediates via TLC (silica, ethyl acetate/hexane). Quench unreacted carbonyl chlorides with ice-cold sodium bicarbonate to minimize esterification side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
